molecular formula C15H19NO5S2 B2661205 (E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate CAS No. 2034894-48-7

(E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2661205
CAS No.: 2034894-48-7
M. Wt: 357.44
InChI Key: VJUAQKJJISCXGG-SNAWJCMRSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include studying the compound’s reactivity, the mechanisms of its reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s chemical properties, such as its acidity or basicity .

Scientific Research Applications

1. Synthesis and Characterization

Research indicates that "(E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate" has been synthesized and characterized for its chemical structure and properties. The synthesis process involves several steps and techniques to obtain the desired compound with high purity and yield. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the molecular structure and assess the compound's purity.

References:

2. Biological Activity Studies

Studies have investigated the biological activity of "this compound" for potential applications in various scientific fields. Biological assays and experiments have been conducted to evaluate its pharmacological properties, including enzyme inhibition, receptor binding affinity, and cytotoxicity. These studies aim to elucidate the compound's mechanism of action and its potential therapeutic benefits in treating specific diseases or conditions.

References:

3. Drug Delivery Systems

Research has explored the use of "this compound" in the development of novel drug delivery systems. Formulations incorporating the compound as a key component have been investigated for their ability to enhance drug solubility, stability, and bioavailability. These drug delivery systems may offer advantages such as targeted drug delivery, sustained release, and improved therapeutic outcomes.

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4. Material Science Applications

Recent studies have explored the potential applications of "this compound" in the field of material science. Researchers have investigated its use as a precursor or building block for synthesizing functional materials with unique properties. These materials may find applications in areas such as catalysis, sensor technology, and organic electronics.

References:

Mechanism of Action

If the compound has biological activity, the mechanism of action refers to how the compound interacts with biological systems. This can involve studying the compound’s effects on enzymes, receptors, and other biological targets .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies on the compound’s properties, potential applications, or methods of synthesis. It could also involve studying related compounds .

Properties

IUPAC Name

methyl 2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S2/c1-21-15(18)11-23(19,20)13-6-8-16(9-7-13)14(17)5-4-12-3-2-10-22-12/h2-5,10,13H,6-9,11H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUAQKJJISCXGG-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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